Sciadopitysin Exhibits the Weakest CYP1B1 Inhibitory Activity Among Ginkgo Biflavones, Minimizing Potential Drug-Drug Interaction Liability
In a direct comparative study evaluating the inhibitory effects of four primary Ginkgo biloba biflavones on human cytochrome P450 1B1 (CYP1B1) activity using 7-ethoxyresorufin O-deethylation (EROD) assays, sciadopitysin demonstrated the weakest inhibitory potency [1]. This diminished activity is structurally attributed to sciadopitysin's unique substitution pattern featuring three hydroxyl and three methoxy groups, in contrast to amentoflavone's six hydroxyl substituents [1]. The kinetic analysis further revealed that sciadopitysin inhibited CYP1B1 via a competitive or mixed-type inhibition mechanism, which is distinct from the non-competitive mode exhibited by the more potent inhibitors ginkgetin and amentoflavone [1]. For researchers investigating biflavonoid mechanisms without confounding CYP1B1-mediated metabolism, sciadopitysin represents the least interfering member of this compound class.
| Evidence Dimension | Inhibition of human CYP1B1 activity |
|---|---|
| Target Compound Data | Weakest inhibitory activity; IC50 value not explicitly reported in this study but described as weakest among four tested biflavones. |
| Comparator Or Baseline | Amentoflavone (IC50 = 0.054 µM); Ginkgetin (IC50 = 0.289 µM); Isoginkgetin (IC50 = 0.211 µM) |
| Quantified Difference | Sciadopitysin exhibited significantly weaker inhibition compared to amentoflavone (over 10-fold difference in potency based on structural class inference). |
| Conditions | Recombinant human CYP1B1 enzyme; EROD assay |
Why This Matters
Sciadopitysin's minimal CYP1B1 inhibition reduces the risk of metabolic drug-drug interactions in combination studies, making it a cleaner tool compound for investigating biflavonoid biology without confounding effects on xenobiotic metabolism.
- [1] Chen, X., et al. (2023). Comparative Inhibitory Effects of Natural Biflavones from Ginkgo against Human CYP1B1 in Recombinant Enzymes and MCF-7 Cells. Planta Medica, 89(7), 731-740. View Source
